molecular formula C12H17N3O2 B12066530 4-[(5-Amino-2-methylphenyl)formamido]butanamide

4-[(5-Amino-2-methylphenyl)formamido]butanamide

Cat. No.: B12066530
M. Wt: 235.28 g/mol
InChI Key: SMGYJJODBGEAHH-UHFFFAOYSA-N
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Description

4-[(5-Amino-2-methylphenyl)formamido]butanamide is an organic compound with the molecular formula C12H17N3O2 It is characterized by the presence of an amino group, a formamido group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Amino-2-methylphenyl)formamido]butanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Amino-2-methylphenyl)formamido]butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(5-Amino-2-methylphenyl)formamido]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Amino-2-methylphenyl)formamido]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Amino-2-methylphenyl)formamido]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

5-amino-N-(4-amino-4-oxobutyl)-2-methylbenzamide

InChI

InChI=1S/C12H17N3O2/c1-8-4-5-9(13)7-10(8)12(17)15-6-2-3-11(14)16/h4-5,7H,2-3,6,13H2,1H3,(H2,14,16)(H,15,17)

InChI Key

SMGYJJODBGEAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NCCCC(=O)N

Origin of Product

United States

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